molecular formula C24H14 B127179 Dibenzo[a,l]pyrene CAS No. 191-30-0

Dibenzo[a,l]pyrene

Cat. No. B127179
CAS RN: 191-30-0
M. Wt: 302.4 g/mol
InChI Key: JNTHRSHGARDABO-UHFFFAOYSA-N
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Description

Dibenzo[a,l]pyrene (DB[a,l]P) is a highly potent environmental carcinogen, belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It has been identified as one of the most potent carcinogens tested in mouse skin and rat mammary gland assays, surpassing the carcinogenicity of other well-known PAHs such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) . DB[a,l]P is present in environmental samples, including cigarette smoke, and poses a significant risk to human health due to its high carcinogenic potency .

Synthesis Analysis

The synthesis of DB[a,l]P and its metabolites has been a subject of research to understand its carcinogenic mechanism. One study focused on the synthesis of the diastereomeric fjord-region 11,12-dihydrodiol 13,14-epoxides of DB[a,l]P, which are considered potential ultimate mutagenic and carcinogenic metabolites . Another study synthesized a series of polyphenylene ribbons with dibenzo[e,l]pyrene cores, which are structurally related to DB[a,l]P, to facilitate further cyclodehydrogenation reactions .

Molecular Structure Analysis

The molecular structure of DB[a,l]P metabolites has been elucidated through various analytical techniques. For instance, the structure of an early metabolite of benzo[a]pyrene, which shares structural similarities with DB[a,l]P, was determined by X-ray crystallography . This information is crucial for understanding the reactive points in the molecule that contribute to its carcinogenicity.

Chemical Reactions Analysis

DB[a,l]P undergoes metabolic activation to form DNA adducts, which are critical in its carcinogenic process. Studies have shown that DB[a,l]P is metabolically activated to form fjord-region diol-epoxides in human cells, such as the MCF-7 mammary carcinoma cell line . These diol-epoxides bind extensively to deoxyadenosine residues of DNA, leading to mutations and tumorigenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of DB[a,l]P and its metabolites have been studied to understand their environmental persistence and biological activity. For example, the direct determination of DB[a,l]P and its isomers in water samples was achieved using solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry, highlighting the compound's stability and the potential for environmental exposure .

Relevant Case Studies

Several case studies have demonstrated the tumorigenicity and mutagenicity of DB[a,l]P. In mouse skin, DB[a,l]P showed a much higher potency in inducing tumors compared to DMBA and B[a]P . In strain A/J mouse lung, DB[a,l]P induced significant numbers of lung adenomas and was associated with Ki-ras oncogene mutations . The mutagenicity of DB[a,l]P's diastereomeric fjord-region diol-epoxides was also found to be exceptionally high in bacterial and mammalian cells . Additionally, the metabolism and mutagenicity of DB[a,l]P were compared to its weaker carcinogenic isomer, DB[a,e]pyrene, providing insights into its carcinogenic mechanism .

Scientific Research Applications

1. Environmental Detection and Analysis

Dibenzo[a,l]pyrene, a potent carcinogen, is a concern for human health due to its presence in the environment. Innovative methods like solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) have been developed for its direct determination in water samples. This approach is environmentally friendly, cost-effective, and precise, with limits of detection at the parts-per-trillion level, demonstrating its potential for real-world environmental analysis (Yu & Campiglia, 2005).

2. Understanding Carcinogenic Mechanisms

Research has identified and quantified the depurinating DNA adducts formed in mouse skin and rat mammary gland treated with this compound (DB[a,l]P), revealing insights into its carcinogenic potential. The studies show that most of the depurinating adducts were formed by one-electron oxidation, suggesting a significant role in the initiation of tumors by DB[a,l]P (Cavalieri et al., 2005).

3. Computational Analysis of Interactions

Computational simulation studies have been conducted to explore the interactions between this compound-diol-epoxides (DBPDEs) and DNA. These studies provide a deeper understanding of the molecular mechanisms of DBP-DNA interactions, which could lead to the development of novel compounds to inhibit its DNA binding ability and potentially prevent cancer (Ahmad et al., 2020).

4. Impact on Fetal Development and Carcinogenesis

Research has shown that exposure to DBP during pregnancy in mice leads to severe health consequences in offspring, including high mortality from aggressive T-cell lymphoma and lung tumors. This highlights the importance of understanding the impact of environmental pollutants like DBP on fetal development and the risk of transplacental carcinogenesis (Castro et al., 2008).

5. Glucuronidation and Detoxification

The role of the uridine-5'-diphosphate glucuronosyltransferase (UGT) family of enzymes in the glucuronidation of DB[a,l]P metabolites has been studied, revealing an important detoxification route for this pro-carcinogen. Understanding the interaction between DB[a,l]P metabolites and UGT enzymes can inform strategies for reducing the carcinogenic impact of this compound (Olson et al., 2011).

6. Oral Carcinogenesis and Tobacco Smoke Constituents

DB[a,l]P, found in tobacco smoke, has been studied for its role in inducing oral squamous cell carcinoma (OSCC) in mice. This research is crucial for understanding the mechanisms of oral carcinogenesis and the impact of tobacco smoke constituents on human health (Chen et al., 2013).

Mechanism of Action

Target of Action

Dibenzo[a,l]pyrene (DBP), a high molecular weight polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently . This binding hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases .

Mode of Action

DBP interacts with its DNA targets through the formation of DNA adducts . The diastereomers of this compound-diol-epoxides (DBPDEs) namely- (±)-anti-, (±)-syn-, trans- and cis- forms of (-)-anti- and (+)-syn- DBPDEs, interact with DNA . For instance, (±)-anti- and (-)-syn-DBPDEs interact more strongly with dT20 while (+)-syn-DBPDE exhibits strong interaction with dG6 .

Biochemical Pathways

DBP affects the nucleotide excision repair (NER) pathway . The metabolic intermediates of DBP exhibit weak interactions with NER proteins . This imbalance of interaction tendencies relatively favors the DNA-adduct formation than the NER pathway .

Pharmacokinetics

Studies on similar pahs like benzo[a]pyrene suggest that these compounds undergo extensive metabolism .

Result of Action

The primary result of DBP’s action is the formation of DNA adducts, which can lead to mutations and potentially cancer . DBP is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

Action Environment

DBP is an environmental pollutant primarily produced by the incomplete combustion of woods, charcoals, and fossil fuels . Human exposure to DBP occurs mainly through the smoking of tobacco, inhalation of polluted air, and ingestion of food and water contaminated with combustion products . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Dibenzo[a,l]pyrene is a potential threat to humans due to its carcinogenic properties . It is primarily found in gasoline exhaust, tobacco smoke, and coal tar .

Future Directions

Future research could focus on the effects of chloro substitution on the metabolism of Dibenzo[a,l]pyrene . Another area of interest could be the bottom-up molecular mass growth processes of PAHs involving low molecular weight precursors such as acetylene .

properties

IUPAC Name

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene
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InChI

InChI=1S/C24H14/c1-2-8-18-16(6-1)14-17-13-12-15-7-5-11-20-19-9-3-4-10-21(19)24(18)23(17)22(15)20/h1-14H
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InChI Key

JNTHRSHGARDABO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID9059753
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,l)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Pale yellow solid; [HSDB]
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Boiling Point

630.6 °C
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Solubility

Water insoluble, Soluble in concentrated sulfuric acid, Soluble in olive oil
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Density

1.28 g/cu cm
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Color/Form

Yellow plates from benzene/ethanol, Pale yellow plates from ethanol, Yellow crystals or flakes

CAS RN

191-30-0
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Melting Point

164.5 °C, MP: 164-165 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dibenzo[a,l]pyrene (dibenzo[def,p]chrysene), a potent polycyclic aromatic hydrocarbon (PAH), primarily interacts with DNA through its metabolically activated form, this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE). DB[a,l]PDE forms covalent adducts with deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d ]. These adducts distort DNA structure, interfere with replication and transcription, and can lead to mutations [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b ]. The persistence of these adducts, particularly the dA adducts, is considered a key factor in this compound's high carcinogenicity [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ]. Downstream effects include increased cell proliferation, inflammation, and ultimately tumor formation in various organs, including lung, skin, ovary, and oral tissues [ [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].

ANone: this compound has the following structural characteristics:

  • Spectroscopic data:
    • UV absorption: Exhibits characteristic absorption bands in the UV region, [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
    • Fluorescence: Exhibits fluorescence in the visible region, valuable for detection and quantification [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
    • NMR spectroscopy: Provides detailed information about the structure and conformation of the molecule [ [] https://www.semanticscholar.org/paper/6a66bfe278d3480ba0f0d6809c190cbe1b7f8e17 ].
    • X-ray diffraction: Reveals the non-planar, distorted structure of the molecule with an angle of 27.6 degrees between the outermost rings and widened bond angles in the fjord region [ [] https://www.semanticscholar.org/paper/e0ef55ee0895d0708343caf8b574911121f851ca ].

    ANone: this compound itself is not known to have catalytic properties. Research focuses on its metabolic activation and carcinogenic effects.

    ANone: Computational chemistry and modeling play a crucial role in understanding the structure and behavior of this compound and its metabolites.

    • Density functional theory (DFT) studies: DFT is used to investigate the conformations, energies, dynamics, and solvent effects on different conformers of this compound diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/e75b209ba43ab06a8f16ba371fe5bc821cbafd31 ]. These studies provide insights into the structural features that influence the reactivity and DNA binding properties of these metabolites.
    • Molecular mechanics and dynamics simulations: These simulations can be used to explore the interactions of this compound and its metabolites with DNA, helping to understand how the adducts distort DNA structure and interfere with cellular processes [ [] https://www.semanticscholar.org/paper/254abacf50e7330a2b90ed8a5a200e09e1d77523 ].

    ANone: The SAR of this compound focuses on the structural features that contribute to its potent carcinogenicity. Key aspects include:

    • Fjord region: The presence of the fjord region in this compound is essential for its high carcinogenic potency. This region allows for the formation of the highly reactive fjord region diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/18c2034371f082837f0151b0c2171fa956b2ad38 ].
    • Stereochemistry: The stereochemistry of the DB[a,l]PDEs influences their DNA adduct-forming abilities and the biological consequences of adduct formation [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ].
    • Chloro-substitution: Studies on chlorinated this compound derivatives have shown that the position of the chlorine substituent can significantly affect metabolic activation and diol epoxide formation, influencing the predicted biological activity [ [] https://www.semanticscholar.org/paper/100f6be63b725de3b55ea798f538547cc072aa9b ].

    ANone: While specific SHE regulations are not mentioned, this compound is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This classification highlights the need for:

      ANone: Studies primarily focus on the metabolic activation and DNA adduct formation of this compound. Detailed PK/PD studies are not a primary focus in the provided research.

      ANone: While "efficacy" is not relevant for a carcinogen, abundant research demonstrates the carcinogenic potential of this compound:

      • In vitro: this compound and its metabolites induce DNA adduct formation, mutations, and cellular transformations in various cell lines [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b , [] https://www.semanticscholar.org/paper/5337c8aa22c25fe3bdcfe59f89b1d3c06abd0f7b ].
      • In vivo: this compound induces tumors in multiple organs in rodents, including lung, skin, ovary, mammary gland, and oral tissues [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].

      ANone: While specific resistance mechanisms are not detailed in the research, variations in susceptibility to this compound-induced carcinogenesis are observed:

      • Interindividual variation: Differences in metabolic activation, DNA repair capacity, and other factors can influence an individual's susceptibility [ [] https://www.semanticscholar.org/paper/03bbed5f9eb9b98fdbaa2f6c53c9322bb5bf1cca ].
      • Species differences: Different species exhibit varying sensitivities to this compound-induced carcinogenicity [ [] https://www.semanticscholar.org/paper/0233a61793639b22f73c53ee70dffe964f255739 ].

      ANone: this compound is a potent carcinogen, classified as a probable human carcinogen by IARC. Its toxicology profile centers on its ability to:

      • Cause inflammation: Chronic inflammation is a recognized risk factor for cancer development [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].

      ANone: Key research milestones related to this compound include:

      • Identification as an environmental pollutant: this compound is recognized as a constituent of tobacco smoke, combustion emissions, and other environmental sources [ [] https://www.semanticscholar.org/paper/2881be45cf3d3f052e3add7afe32e7dc96d7e9db ].
      • Establishment of its potent carcinogenicity: this compound has consistently been shown to be the most potent carcinogenic PAH tested to date in various animal models [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/56a1172cced50479f53cd713d82a8bb1869c84da ].
      • Elucidation of its metabolic activation pathway: Research has identified this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE) as the key metabolite responsible for its DNA adduct formation and carcinogenicity [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].

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